molecular formula C27H30FNO2 B4326264 1-[4-(TERT-BUTYL)PHENYL]-3-(4-ETHOXYPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE

1-[4-(TERT-BUTYL)PHENYL]-3-(4-ETHOXYPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE

Cat. No.: B4326264
M. Wt: 419.5 g/mol
InChI Key: XIRFAXGJUADZNE-UHFFFAOYSA-N
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Description

1-[4-(TERT-BUTYL)PHENYL]-3-(4-ETHOXYPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE is a complex organic compound characterized by the presence of tert-butyl, ethoxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(TERT-BUTYL)PHENYL]-3-(4-ETHOXYPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to introduce the desired functional groups. Common reagents used in these reactions include organometallic reagents, catalysts, and solvents to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(TERT-BUTYL)PHENYL]-3-(4-ETHOXYPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(TERT-BUTYL)PHENYL]-3-(4-ETHOXYPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)PHENYL]-3-(4-ETHOXYPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-3-[(4-fluorophenyl)amino]propan-1-one
  • 1-(4-tert-butylphenyl)-3-(4-ethoxyphenyl)-3-[(4-chlorophenyl)amino]propan-1-one
  • 1-(4-tert-butylphenyl)-3-(4-ethoxyphenyl)-3-[(4-bromophenyl)amino]propan-1-one

Uniqueness

1-[4-(TERT-BUTYL)PHENYL]-3-(4-ETHOXYPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE is unique due to the combination of tert-butyl, ethoxy, and fluorophenyl groups in its structure. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-ethoxyphenyl)-3-(4-fluoroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FNO2/c1-5-31-24-16-8-19(9-17-24)25(29-23-14-12-22(28)13-15-23)18-26(30)20-6-10-21(11-7-20)27(2,3)4/h6-17,25,29H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRFAXGJUADZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(C)(C)C)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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